(2-Chloropyrimidin-4-YL)methanamine
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Overview
Description
(2-Chloropyrimidin-4-YL)methanamine is a chemical compound with the molecular formula C5H6ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyrimidin-4-YL)methanamine typically involves the chlorination of pyrimidine derivatives followed by amination. One common method involves the reaction of 2-chloropyrimidine with formaldehyde and ammonia under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyrimidin-4-YL)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Condensation Reactions: Aldehydes or ketones are used as reagents, often in the presence of acid or base catalysts.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation and Reduction: Products include oxidized or reduced pyrimidine derivatives.
Condensation Reactions: Products include imines and other condensation products.
Scientific Research Applications
(2-Chloropyrimidin-4-YL)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral or anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2-Chloropyrimidin-4-YL)methanamine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanamine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Amino-4-chloropyrimidine: Another pyrimidine derivative with an amino group at the 2-position and a chlorine atom at the 4-position.
Uniqueness
(2-Chloropyrimidin-4-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(2-chloropyrimidin-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-8-2-1-4(3-7)9-5/h1-2H,3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWQRUVKEZYEED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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